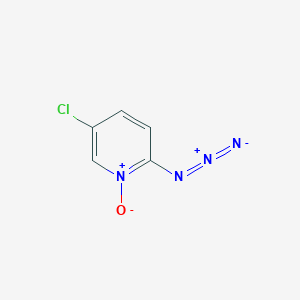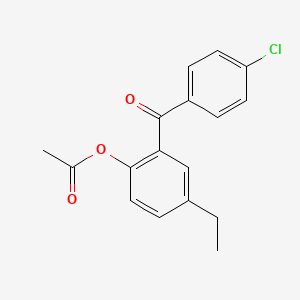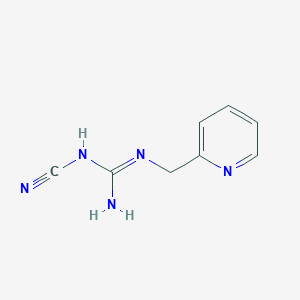
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine)
概述
描述
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is an organic compound that combines the properties of styrene and 2-vinylpyridine. It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen. This compound is used industrially as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries .
准备方法
Synthetic Routes and Reaction Conditions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be synthesized through various methods. One common method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. The reaction is carried out between 150–200°C in an autoclave . Another method involves the reaction of acrylonitrile and acetylene in the presence of organocobalt compounds as a catalyst .
Industrial Production Methods: In industrial settings, the production of 2-vinylpyridine often involves the use of 2-methylpyridine and formaldehyde. The reaction mixture is introduced into a tubular reactor, and the reaction is carried out at high temperatures and pressures. The resultant product is then purified through fractional distillation .
化学反应分析
Types of Reactions: Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) undergoes various types of chemical reactions, including polymerization, addition, and substitution reactions. It is readily polymerized or copolymerized with styrene, butadiene, isobutylene, and methyl methacrylate in the presence of radical, cationic, or anionic initiators .
Common Reagents and Conditions: Common reagents used in the reactions of styrene 2-vinylpyridine include radical initiators, cationic initiators, and anionic initiators. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products: The major products formed from the reactions of styrene 2-vinylpyridine include homopolymers and copolymers. These polymers have various applications in different industries due to their unique properties .
科学研究应用
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) has numerous scientific research applications. It is used in the synthesis of block copolymers, which have applications in drug delivery, optoelectronic devices, water purification, and rheology modification . Additionally, it is used in the fabrication of lithium-ion batteries as a component of gel polymer electrolytes . The compound’s ability to form well-defined polymers makes it valuable in materials science and polymer chemistry .
作用机制
The mechanism of action of styrene 2-vinylpyridine involves its ability to undergo polymerization and form stable polymers. The electron-withdrawing effect of the ring nitrogen atom allows it to add nucleophiles such as methoxide, cyanide, and hydrogen sulfide at the vinylic site, leading to the formation of addition products . This property is crucial for its applications in various chemical reactions and polymerizations.
相似化合物的比较
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) can be compared with other similar compounds such as poly(2-vinylpyridine), poly(4-vinylpyridine), and poly(2-vinylpyridine-co-styrene). These compounds share similar polymerization properties but differ in their structural configurations and specific applications . For instance, poly(4-vinylpyridine) is often used in electrode organization for electrochemical applications due to its enhanced electrical conductivity .
Conclusion
Poly(2-vinyl pyridine)-b-polystyrene-b-poly(2-vinyl pyridine) is a versatile compound with significant industrial and scientific research applications. Its unique properties and ability to form stable polymers make it valuable in various fields, including chemistry, biology, medicine, and industry.
属性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
2-ethenylpyridine;styrene |
InChI |
InChI=1S/C8H8.C7H7N/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7/h2-7H,1H2;2-6H,1H2 |
InChI 键 |
USDNTLSSMWDFHG-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
相关CAS编号 |
697745-42-9 143731-12-8 827026-33-5 108614-86-4 24980-54-9 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{[(3-nitrobenzoyl)amino]methyl}benzoate](/img/structure/B8459224.png)

![5-amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbonitrile](/img/structure/B8459241.png)

![tert-butyl N-[4-[2-(3-methyl-1,2,4-triazol-1-yl)-5-nitrophenoxy]butyl]carbamate](/img/structure/B8459259.png)

![1-Thia-4,8-diazaspiro[4.5]decan-3-one,2-ethyl-,(2S)-(9ci)](/img/structure/B8459269.png)


![Ethyl 1-[(4-nitrophenyl)methyl]-1H-indole-2-carboxylate](/img/structure/B8459316.png)
![8-(3-Chloro-4-fluoro-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459318.png)

![2-[(4-Iodophenoxy)methyl]-2-methyloxirane](/img/structure/B8459328.png)
